![molecular formula C30H40N6O4S3 B14455080 4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid CAS No. 73553-68-1](/img/structure/B14455080.png)
4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid is a complex organic compound that features a thiazole ring, a piperazine ring, and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Piperazine Ring: The thiazole intermediate is then reacted with piperazine in the presence of a suitable base to form the desired piperazinyl-thiazole compound.
Introduction of the Methylphenyl Group: The final step involves the alkylation of the piperazinyl-thiazole with 3-methylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce any ketone or aldehyde functionalities.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings.
科学研究应用
4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism of action of 4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiazole ring can participate in electron transfer processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-oxazole
- 4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-imidazole
- 4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-pyrazole
Uniqueness
4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic properties compared to oxazole, imidazole, or pyrazole analogs. This uniqueness can lead to different biological activities and applications in various fields.
属性
CAS 编号 |
73553-68-1 |
|---|---|
分子式 |
C30H40N6O4S3 |
分子量 |
644.9 g/mol |
IUPAC 名称 |
4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid |
InChI |
InChI=1S/2C15H19N3S.H2O4S/c2*1-12-3-2-4-13(9-12)10-14-11-19-15(17-14)18-7-5-16-6-8-18;1-5(2,3)4/h2*2-4,9,11,16H,5-8,10H2,1H3;(H2,1,2,3,4) |
InChI 键 |
KMHWIXYCFLTBDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CC2=CSC(=N2)N3CCNCC3.CC1=CC(=CC=C1)CC2=CSC(=N2)N3CCNCC3.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)
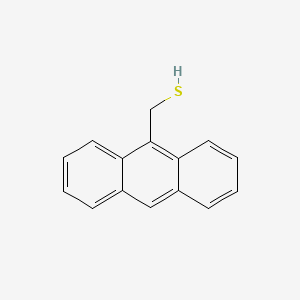
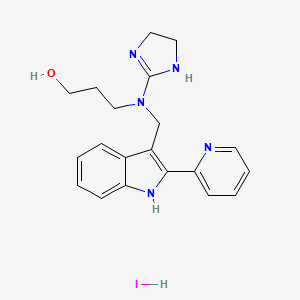
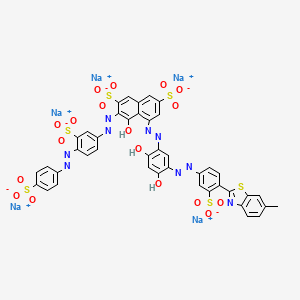
![{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene](/img/structure/B14455035.png)

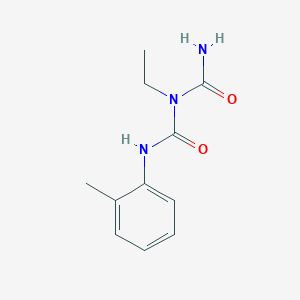
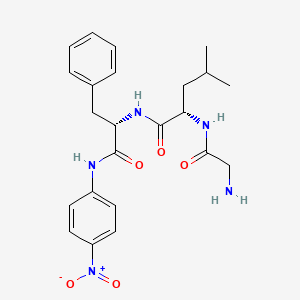
![3-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B14455056.png)
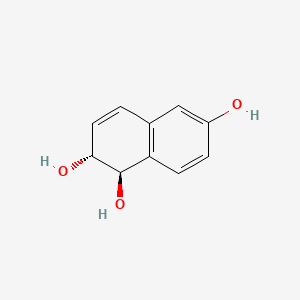
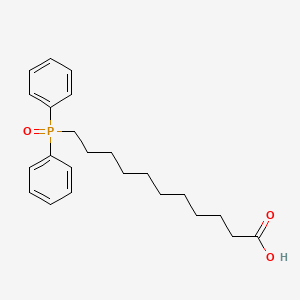
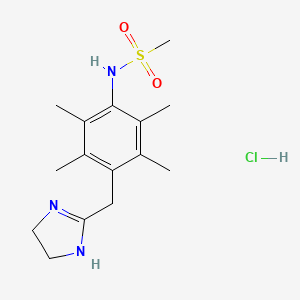
![N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14455073.png)

